4-Ethoxy-2,6-difluoroaniline
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Overview
Description
4-Ethoxy-2,6-difluoroaniline is a chemical compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol . It belongs to the class of anilines and is characterized by the presence of ethoxy and difluoro substituents on the benzene ring. This compound is typically a colorless to pale yellow solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,6-difluoroaniline can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluoroaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,6-difluoroaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while nucleophilic substitution can produce a variety of substituted anilines .
Scientific Research Applications
4-Ethoxy-2,6-difluoroaniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,6-difluoroaniline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethoxy-2,6-difluoroaniline include:
- 4-Methoxy-2,6-difluoroaniline
- 4-Ethoxy-2,6-dichloroaniline
- 4-Ethoxy-2,6-dibromoaniline
Uniqueness
What sets this compound apart from these similar compounds is the presence of both ethoxy and difluoro substituents, which confer unique chemical and physical properties. These properties make it particularly useful in specific applications, such as its role as an intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-ethoxy-2,6-difluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYXUJTENEFCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301494 |
Source
|
Record name | 4-Ethoxy-2,6-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-79-1 |
Source
|
Record name | 4-Ethoxy-2,6-difluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-2,6-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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